![molecular formula C16H15NO4 B6141463 methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)

methyl 3-[(phenoxyacetyl)amino]benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

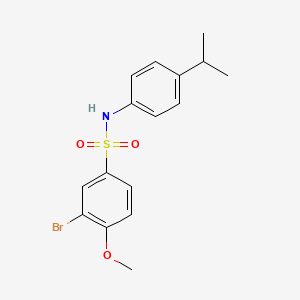

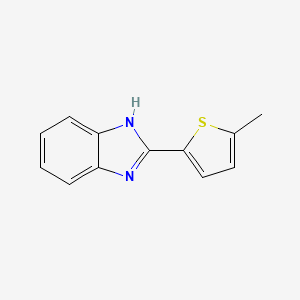

“Methyl 3-[(phenoxyacetyl)amino]benzoate” is an organic compound with the empirical formula C15H13NO4 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “methyl 3-[(phenoxyacetyl)amino]benzoate” is 271.27 . The SMILES string representation of its structure is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 . This provides a textual representation of the compound’s structure, which can be used to generate a visual molecular structure.

Physical And Chemical Properties Analysis

“Methyl 3-[(phenoxyacetyl)amino]benzoate” is a solid substance . Its molecular weight is 271.27 . The compound’s SMILES string is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 , which provides a representation of its molecular structure.

科学研究应用

- Methyl 3-aminobenzoate finds utility in peptide synthesis. As a building block, it contributes to the construction of peptide chains by serving as an amino acid derivative. Researchers use it to create specific peptide sequences for drug development, biological studies, and other applications .

- Medicinal chemists explore the potential of methyl 3-aminobenzoate and its derivatives. These investigations focus on understanding molecular interactions, structure-activity relationships, and pharmacological effects. The compound’s unique framework offers opportunities for designing novel pharmaceutical agents with improved safety and efficacy .

- Some derivatives of methyl 3-aminobenzoate exhibit potent anti-cancer activity. For instance, compounds like (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy benzenesulfonamide have demonstrated promising effects against cancer cells .

- Chemists use methyl 3-aminobenzoate as a versatile intermediate in organic synthesis. Its functional groups allow for diverse transformations, making it valuable for creating complex molecules and scaffolds .

- Researchers investigate the biological effects of methyl 3-aminobenzoate and its derivatives. By studying their interactions with cellular components, enzymes, and receptors, they gain insights into potential therapeutic applications .

- The molecular framework of methyl 3-aminobenzoate offers a rich source of chemical diversity. Scientists explore its derivatives, including chalcone, indole, and quinoline analogs, to identify pharmacologically interesting compounds. These investigations contribute to drug discovery and optimization .

Peptide Synthesis

Medicinal Chemistry

Anti-Cancer Properties

Organic Synthesis

Biological Studies

Chemical Diversity Exploration

安全和危害

“Methyl 3-[(phenoxyacetyl)amino]benzoate” is classified under the GHS07 hazard class, indicating that it can cause skin sensitization . The compound has a hazard statement H317, which means it may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Mode of Action

The exact mechanism of action of Methyl 3-[(Phenoxyacetyl)Amino]Benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Biochemical Pathways

It has been suggested that it may interact with cholinergic pathways and dopamine systems .

Result of Action

It has been suggested that it may have effects on cholinergic and dopaminergic neurotransmission .

属性

IUPAC Name |

methyl 3-[(2-phenoxyacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-16(19)12-6-5-7-13(10-12)17-15(18)11-21-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZOSMGWZXGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(phenoxyacetyl)amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)

![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)

![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)

![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)